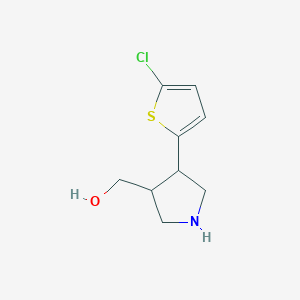

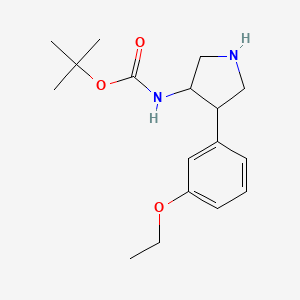

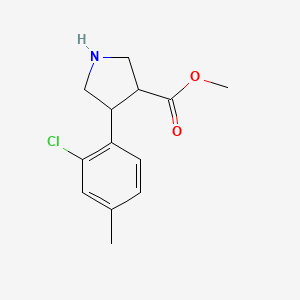

3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications

Synthesis and Chemical Properties

- A variety of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including 3-chloro variants, have been synthesized and identified as potent antioxidants, with some derivatives showing higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

- The compound 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material to generate a structurally diverse library of compounds through alkylation and ring closure reactions, demonstrating the versatility of chloro and pyrrolidinone-based structures in chemical synthesis (Roman, 2013).

Biological Activities and Applications

- Synthesis of 5-Aryl-4-acyl-3-hydroxy-1-[2-(imidazolyl-3-yl)ethyl]-3-pyrroline-2-ones has led to compounds with analgesic activity and hemostatic action, demonstrating the potential therapeutic applications of such compounds (Gein et al., 2020).

- A study on the synthesis and X-ray crystal structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine has indicated its use as an intermediate for synthesizing new imidazole-containing antifungal agents, highlighting its potential in pharmaceutical applications (Attia et al., 2013).

Coordination Complexes and Luminescent Properties

- The synthesis of mixed-ligand coordination complexes based on different (Pyridyl)imidazole derivatives and 1,4-Benzenedicarboxylate has been reported, leading to compounds with significant luminescent properties, indicating potential applications in materials science (Lan et al., 2009).

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Mechanism of Action

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Targets of Action

Imidazole-containing compounds have been found to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways. For example, they can inhibit the growth of bacteria or fungi, reduce inflammation, or prevent the replication of viruses .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds can also vary widely. They are generally highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of imidazole-containing compounds can include the killing or inhibition of bacteria or fungi, the reduction of inflammation, or the prevention of viral replication .

Action Environment

The action of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound .

Biochemical Analysis

Biochemical Properties

3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can bind to the heme iron of cytochrome P450, inhibiting its activity. Additionally, it interacts with other biomolecules such as histidine residues in proteins, forming hydrogen bonds and stabilizing protein structures .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by affecting transcription factors, leading to changes in cellular metabolism. For instance, it has been observed to upregulate genes involved in oxidative stress response, thereby enhancing cellular resilience .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can inhibit enzyme activity by occupying the active site or by inducing allosteric changes. Additionally, it can activate certain signaling pathways by binding to receptors and triggering downstream effects. Changes in gene expression are mediated through interactions with transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound has been shown to cause sustained changes in cellular function, such as altered metabolic rates and increased resistance to oxidative stress. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced metabolic activity and improved stress response. At high doses, it can cause toxic effects, including liver damage and oxidative stress. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s imidazole ring plays a crucial role in its metabolism, as it can undergo oxidation and conjugation reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can be actively transported into cells via specific transporters, where it accumulates in certain tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments. In the mitochondria, it can influence energy metabolism, while in the nucleus, it can affect gene expression and epigenetic regulation .

Properties

IUPAC Name |

3-chloro-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c11-2-1-10(16)14-5-8(9(15)6-14)13-4-3-12-7-13/h3-4,7-9,15H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDLIOBIBHSKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)CCCl)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)